2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide
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Overview
Description
2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide is an organosulfur compound that belongs to the class of sulfinamides. It is known for its applications in organic synthesis, particularly in the preparation of chiral amines and other intermediates used in pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
The synthesis of 2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide typically involves the condensation of 2-methylpropane-2-sulfinamide with an appropriate aldehyde or ketone. The reaction conditions often include the use of a base such as lithium amide and solvents like toluene . Industrial production methods may involve enantioselective oxidation of di-tert-butyl disulfide followed by disulfide bond cleavage .
Chemical Reactions Analysis
2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with Grignard reagents to form important pharmaceutical intermediates Major products formed from these reactions include chiral amines and sulfonamides.
Scientific Research Applications
2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide is widely used in scientific research for its role in:
Chemistry: As a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Used in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism by which 2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in molecules by acting as a temporary chiral scaffold during chemical reactions. This allows for the selective formation of one enantiomer over the other, which is crucial in the synthesis of chiral drugs .
Comparison with Similar Compounds
Similar compounds to 2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide include:
tert-Butanesulfinamide:
2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide: Used as an intermediate in organic synthesis and pharmaceuticals. The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in chemical reactions compared to other sulfinamides.
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-methyl-N-(1,3-oxazol-4-ylmethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)13(11)10-4-7-5-12-6-9-7/h4-6H,1-3H3 |
InChI Key |
QVJVESONWLTIDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=COC=N1 |
Origin of Product |
United States |
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